molecular formula C4H8ClNO3 B2707714 3-羟基吖啶-3-羧酸 盐酸盐 CAS No. 70767-62-3

3-羟基吖啶-3-羧酸 盐酸盐

货号: B2707714
CAS 编号: 70767-62-3
分子量: 153.56
InChI 键: KIBQOYYZGHZVFQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C4H8ClNO3 . It has a molecular weight of 153.56 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyazetidine-3-carboxylic acid hydrochloride consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) .


Physical and Chemical Properties Analysis

3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a white solid . The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

科学研究应用

合成和药用化学应用

3-羟基氮杂环丁烷-3-羧酸盐酸盐在各种复杂分子的合成中作为一种多功能的构件,展示了其在药用化学中的关键作用。例如,其衍生物已被探索其在非蛋白氨基酸合成中的潜力,突出了它们在创造新型肽等排体的效用。这些等排体为药用化学家提供了药物设计的新途径,特别是在增强基于肽的治疗剂的稳定性和功效方面。1-Boc-3-氟氮杂环丁烷-3-羧酸的合成举例说明了 3-羟基氮杂环丁烷衍生物的修饰以引入氟,这是药物发现中旨在改善化合物药代动力学性质的常见策略。由于此类氟化衍生物能够调节候选药物的生物活性和代谢稳定性,因此它们作为药用化学中的构件具有很高的潜力 (Van Hende 等人,2009)

酶抑制和治疗潜力

进一步说明 3-羟基氮杂环丁烷衍生物的效用,已发现特定化合物是有效的酶抑制剂,在治疗应用中显示出显着的潜力。例如,已发现 N-甲基氮杂环丁烷酰胺衍生物在微摩尔水平上特异性抑制 β-己糖胺酶。这种效力在糖苷酶抑制剂中很少见,这表明针对此类酶在其中发挥关键作用的疾病开发靶向疗法的有希望的途径。这些化合物的合成和评价强调了它们作为新治疗剂开发中新型药效团的潜力,特别是在解决酶抑制领域内的具有挑战性的靶点方面 (Glawar 等人,2013)

抗菌和抗癌应用

此外,在抗菌和抗癌研究中探索氮杂环丁烷衍生物已取得了有希望的结果。已合成并评估了官能化的氮杂环丁烷化合物对各种癌细胞系的细胞毒性,证明了它们作为设计抗癌剂的新型药效团的潜力。这些发现突出了可以通过修饰 3-羟基氮杂环丁烷衍生物来靶向的广泛生物活性,强化了它们在新治疗策略开发中的重要性 (Kumar 等人,2009)

安全和危害

The safety information for 3-Hydroxyazetidine-3-carboxylic acid hydrochloride indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statement H225 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

属性

IUPAC Name

3-hydroxyazetidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBQOYYZGHZVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70767-62-3
Record name 3-hydroxyazetidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxylic acid (assume 3.90 mmol) was suspended in methanol (40 mL) and 4 N hydrochloric acid in dioxane (1 mL, 4 mmol) was added. 20 wt % Palladium hydroxide on carbon (100 mg) was added to the solution and the mixture was treated with hydrogen at 40 psi for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford 3-hydroxyazetidine-3-carboxylic acid hydrochloride which was dissolved in tetrahydrofuran (5 mL) and water (5 mL) and treated with potassium carbonate (1.615 g, 11.7 mmol) and di-tert-butyl dicarbonate (935 mg, 4.29 mmol) were added. The mixture was stirred at ambient for 17 h and then the mixture was partitioned between ethyl acetate and water. The aqueous portion was extracted with ethyl acetate and then was acidified to pH ˜3-4 and extracted twice more with ethyl acetate. The combined organic portion was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid which was dissolved in DMF (3 mL). Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (2.028 g, 3.90 mmol) and N,N-diisopropylethylamine (0.7 mL, 4.03 mmol) were added. The mixture was stirred at ambient for 5 minutes and then allylamine (0.6 mL, 8.03 mmol) was added and the mixture was stirred for 17 h. The mixture was partitioned between ethyl acetate and 5% lithium chloride. The organic portion was washed with 20% citric acid, saturated sodium bicarbonate and brine, then was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Column chromatography (silica gel, ethyl acetate) gave 1,1-dimethylethyl 3-hydroxy-3-[(prop-2-en-1-ylamino)carbonyl]azetidine-1-carboxylate (782 mg, 3.05 mmol, 78% yield from 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxamide). 1,1-Dimethylethyl 3-hydroxy-3-[(prop-2-en-1-ylamino)carbonyl]azetidine-1-carboxylate (782 mg, 3.05 mmol) was dissolved in methanol (10 mL) and 4 N hydrochloric acid in dioxane (2 mL, 8 mmol) was added. The mixture was refluxed for 15 minutes and then was concentrated in vacuo to afford 3-hydroxy-N-prop-2-en-1-ylazetidine-3-carboxamide hydrochloride (3.05 mmol).
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2.383 g (8.4 mmoles) of crude 1-benzhydryl-3-hydroxyazetidine-3-carboxylic acid in 64 ml of 50% aqueous dioxane is added 2.1 ml of concentrated hydrochloric acid, and the mixture is catalytically hydrogenated for 32 hours in the presence of 924 mg of 10% palladium-charcoal under hydrogen pressure of 5 kg/cm2. The catalyst is filtered off and washed with an aqueous dioxane. The combined filtrate and washings are evaporated under reduced pressure during which the precipitating oily material is removed by washing with ether. The residue is washed with acetone and recrystallized from dimethylformamide-acetone to yield 1.051 g of 3-hydroxyazetidine-3-carboxylic acid hydrochloride as prisms in 82% yield.
Quantity
2.383 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
924 mg
Type
catalyst
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。